methanone](/img/structure/B13809100.png)
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) is a complex organic compound that features a piperidine ring substituted with benzothiazole and nitrobenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzothiazole Group: This step might involve the reaction of the piperidine derivative with benzothiazole under specific conditions.
Addition of the Nitrobenzoyl Group: The final step could involve the acylation of the intermediate compound with a nitrobenzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert nitro groups to amines.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents like halogens or alkylating agents could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry
In chemistry, Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their potential as therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures.
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety.
Nitrobenzoyl Compounds: Compounds featuring the nitrobenzoyl group.
Uniqueness
The uniqueness of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) lies in its specific combination of functional groups, which might confer unique chemical and biological properties.
特性
分子式 |
C19H17N3O3S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H17N3O3S/c23-19(14-5-7-15(8-6-14)22(24)25)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)26-18/h1-8,13H,9-12H2 |
InChIキー |
LKUPLVZMWOTDQX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


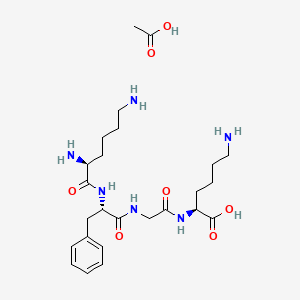
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)

![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
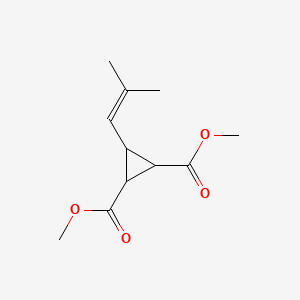
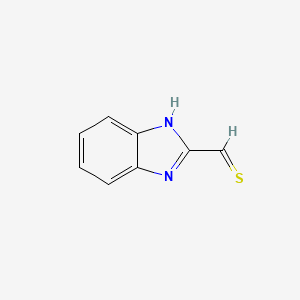
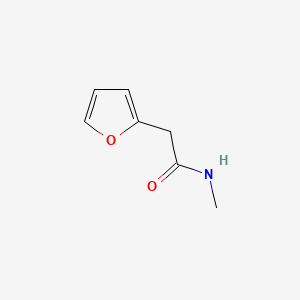
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
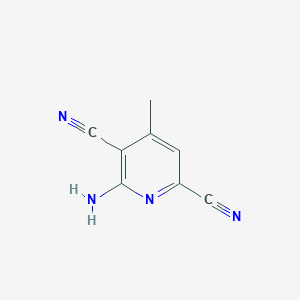
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
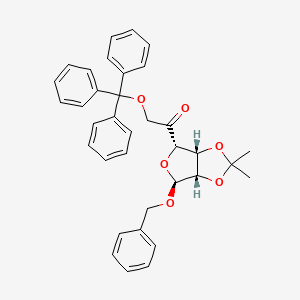
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
